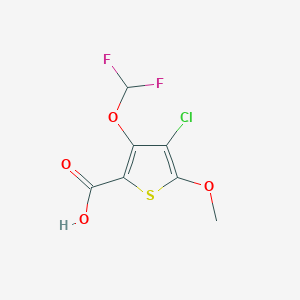
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl-substituted phenyl group at the 4-position, and a carboxylic acid group at the 3-position. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves multi-step reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro-substituted thiophene derivatives.
Reduction: Alcohol-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid
- 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid imparts unique electronic and steric properties, making it more lipophilic and potentially more biologically active compared to its fluorine, chlorine, and nitro-substituted analogs .
- Applications: While all these compounds may have similar applications in chemistry and biology, the trifluoromethyl-substituted compound often exhibits enhanced activity and stability due to the strong electron-withdrawing nature of the trifluoromethyl group .
Propriétés
Formule moléculaire |
C12H8F3NO2S |
|---|---|
Poids moléculaire |
287.26 g/mol |
Nom IUPAC |
2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)7-3-1-6(2-4-7)8-5-19-10(16)9(8)11(17)18/h1-5H,16H2,(H,17,18) |
Clé InChI |
JYZSEGUMFPQEER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)






